molecular formula C5H4N4 B115674 Purine CAS No. 149297-77-8

Purine

Cat. No. B115674
M. Wt: 120.11 g/mol
InChI Key: KDCGOANMDULRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purines are a class of organic compounds characterized by a two-ringed structure composed of carbon and nitrogen atoms . The simplest of the purine family is purine itself, with a molecular formula of C5H4N4 . Purines are key components of nucleic acids, which govern inheritance processes . They also function as metabolic intermediates in various cellular functions and serve as messengers in signaling pathways .


Synthesis Analysis

Purines are supplied by two pathways: the salvage pathway and de novo synthesis . Purine de novo synthesis (PDNS) is a sequence of ten reactions catalyzed by six enzymes . This pathway represents an important source of purines, especially for rapidly dividing cells . A detailed study of PDNS is challenging due to analytical reasons and the commercial unavailability of the compounds .


Molecular Structure Analysis

The purine molecular structure consists of fused pyrimidine and imidazole rings . This structure is a key component of nucleic acids, which govern inheritance processes . Purines also function as metabolic intermediates in various cellular functions and as messengers in signaling pathways .


Chemical Reactions Analysis

Purine de novo synthesis (PDNS) involves a sequence of ten reactions catalyzed by six enzymes . Except for four initial ribotide PDNS intermediates that preferentially lost water or phosphate or cleaved the forming base of the purine ring, all the other metabolites studied cleaved the glycosidic bond in the first fragmentation stage .


Physical And Chemical Properties Analysis

Purines perform their functional and pharmacological properties because of their structural/chemical characteristics . They can act as targets of mutagenesis, mother frameworks for designing molecules with controlled effects (e.g., anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .

Scientific Research Applications

Purinergic Signaling and Therapeutic Potential

  • Purines, particularly adenosine and ATP, are crucial for intracellular energy homeostasis and nucleotide synthesis. They act as chemical messengers in purinergic transmission, influencing cell behavior like proliferation, differentiation, and apoptosis. Purinergic signaling is implicated in various diseases including neurodegeneration, inflammation, and cancer. Gout, a common purine-related disease, is caused by purine metabolism disorder and hyperuricemia. Specific purinergic agonists and antagonists have shown therapeutic potential, and dietary/herbal interventions can help restore purine metabolism (Huang et al., 2021).

Purine in Drug Development and Disease Treatment

  • Purine derivatives have a broad spectrum of biological activities, serving as a scaffold for respiratory, cardiovascular, anti-tumor, and anti-viral drugs. Purine-based compounds, as competitive antagonists, have diverse targets and mechanisms, offering potential benefits for human health (Ying et al., 2022).

Purine Metabolism Disorders

  • Disorders in purine metabolism can lead to symptoms ranging from hyperuricemia and immunodeficiency to neurological disorders. These metabolic disorders involve cell or mitochondrial damage. Significant research has been dedicated to understanding the metabolic, clinical, and molecular aspects of these disorders (Micheli & Sestini, 2011).

Purine in Neurological Disorders

  • Purine and pyrimidine receptors play critical roles in various neurological conditions, including brain trauma, ischemia, neurodegenerative diseases, and psychiatric disorders. Specific purinergic receptor subtypes, such as A2A, P2X4, and P2X7, are identified as potential therapeutic targets for these conditions (Burnstock, 2008).

Purine-Based Kinase Inhibitors

  • Purine analogues are potent kinase inhibitors and have emerged as significant in anti-cancer drug development. Their chemical architecture allows them to be used in the treatment of acute leukemias, as antivirals, immunosuppressives, and in other therapeutic areas (Sharma et al., 2015).

Purine in Molecular Medicine

  • Adenosine, a purine derivative, is a critical building block of the genetic code and participates in various signaling pathways within and between cells. Its signaling through distinct adenosine receptors is employed in clinical applications, including the treatment of supraventricular tachycardia (Eltzschig, 2013).

Purine Salvage in Parasitic Diseases

  • Leishmania and other parasites depend on purine salvage, as they cannot synthesize the purine ring de novo. This dependency offers a paradigm for drug targeting, and research into purine flux in these parasites could lead to novel treatments (Boitz et al., 2012).

Future Directions

Research on purines has shown potential in the treatment of various diseases, including neurodegeneration, rheumatic immune diseases, inflammation, and cancer . Furthermore, dietary and herbal interventions can help restore and balance purine metabolism, thus emphasizing the importance of a healthy lifestyle in the prevention and relief of human disorders . Future research could focus on the emerging fields of bioengineering and cell therapy to illuminate possible future targeted therapeutic options .

properties

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074470
Record name Purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Purine

CAS RN

120-73-0
Record name Purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 °C
Record name Purine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
buffer solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
200 μL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purine
Reactant of Route 2
Purine
Reactant of Route 3
Purine
Reactant of Route 4
Purine
Reactant of Route 5
Purine
Reactant of Route 6
Purine

Citations

For This Compound
842,000
Citations
AW Murray - Annual review of biochemistry, 1971 - annualreviews.org
Purine salvage remains an enigma. Although the existence of reactions leading to the salvage of purine … assess available information on the metabolic role of purine salvage path ways. …
Number of citations: 509 www.annualreviews.org
GB Elion - Bioscience Reports, 1989 - Springer
… casei revealed that it grew poorly on adenine as a source of purine. We deduced that adenine and 2,6-diaminopurine must be anabolized by the same enzyme, and that the …
Number of citations: 883 link.springer.com
H Rosemeyer - Chemistry & biodiversity, 2004 - Wiley Online Library
… important contributions to purine chemistry have been … purine system by the venerable name purine in favor of the systematic name imidazo[4,5-d]pyrimidine [4]. Unsubstituted purine …
Number of citations: 374 onlinelibrary.wiley.com
DG Watson, RM Sweet, RE Marsh - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of purine, CsH4N4, has been determined by X-ray diffraction techniques. Two entirely independent investigations were carried out. In each case complete three-…
Number of citations: 179 scripts.iucr.org
G Burnstock - Cellular and molecular life sciences, 2007 - Springer
Adenosine 5′-triphosphate (ATP), in addition to its intracellular roles, acts as an extracellular signalling molecule via a rich array of receptors, which have been cloned and …
Number of citations: 180 link.springer.com
WB Parker - Chemical reviews, 2009 - ACS Publications
… to the anabolism and catabolism of the purine and pyrimidine antimetabolites that are used in … purine nucleoside phosphorylase are two important enzymes in the inactivation of purine …
Number of citations: 639 pubs.acs.org
SP Craig, AE Eakin - Journal of Biological Chemistry, 2000 - ASBMB
… Purine PRTs catalyze the reversible transfer of a phosphoribosyl group from phosphoribosylpyrophosphate (PRPP) to a purine … with PRPP binding first followed by the purine …
Number of citations: 129 www.jbc.org
ML Markert - Immunodeficiency reviews, 1991 - pubmed.ncbi.nlm.nih.gov
Purine nucleoside phosphorylase (PNP) deficiency is a rare inherited disease accounting for approximately 4% of patients with severe combined immunodeficiency. Thirty-three …
Number of citations: 377 pubmed.ncbi.nlm.nih.gov
RL Berens, EC Krug, JJ Marr - Biochemistry and molecular biology of …, 1995 - Elsevier
… been investigated lack de novo purine synthesis and utilize … purine salvage pathways to supply their purine nucleotide requirements. The chapter explains that the difference in purine …
Number of citations: 130 www.sciencedirect.com
WL Nyhan - Molecular genetics and metabolism, 2005 - Elsevier
… purine salvage leads to enormous overactivity of de novo pathway of purine synthesis and purine … A number of disorders of purine metabolism lead to immunodeficiency; these include …
Number of citations: 270 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.